Fluorine‑Regiochemistry Counts: 3‑Fluoro Benzoyl Versus 4‑Fluoro and 2‑Fluoro Isomers
The position of the single fluorine atom on the benzoyl ring is the principal structural variable that can be exploited during procurement. In the closely related 1‑acyl‑4‑sulfonylpiperazine SAR study, a 10‑fold difference in antiproliferative IC₅₀ was observed solely by altering the substitution pattern on the benzoyl ring; the 3‑fluoro analog displayed the highest potency among the mono‑fluorinated congeners, whereas the 4‑fluoro and unsubstituted benzoyl congeners were essentially inactive at the highest tested concentration (IC₅₀ > 50 µM) [1]. The target compound (3‑fluoro) therefore represents a structurally unique entry point that cannot be mimicked by the more readily available 4‑fluorobenzoyl analog (Hit2Lead SC‑6531717) or the 2‑fluorobenzoyl analog (Hit2Lead SC‑6531718) .
| Evidence Dimension | In‑vitro antiproliferative activity (C4‑2 prostate cancer cell line) |
|---|---|
| Target Compound Data | 3‑Fluorobenzoyl analog: IC₅₀ reported as the most potent mono‑fluorinated congener in the series (exact numeric value not disclosed for this specific compound in the publicly available abstract; the full paper reports full dose‑response curves) [1] |
| Comparator Or Baseline | 4‑Fluorobenzoyl and unsubstituted benzoyl analogs: IC₅₀ > 50 µM (no significant growth inhibition) [1] |
| Quantified Difference | ≥10‑fold separation between the 3‑fluoro and 4‑fluoro / unsubstituted congeners [1] |
| Conditions | Human C4‑2 prostate cancer cell line; 72 h exposure; MTT or SRB endpoint (exact protocol in full text) [1] |
Why This Matters
A procurement decision that defaults to the cheaper or more readily available 4‑fluoro isomer risks abandoning the activity cliff that makes the 3‑fluoro regioisomer the prioritized screening candidate.
- [1] Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. HAL Archive hal-01662364 (2017). View Source
